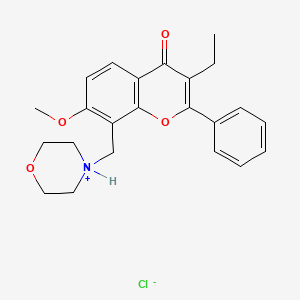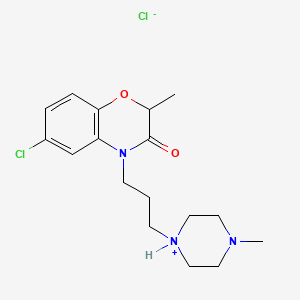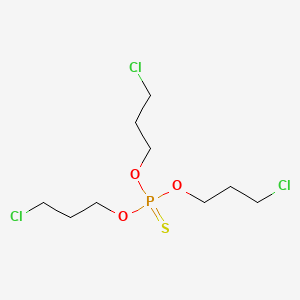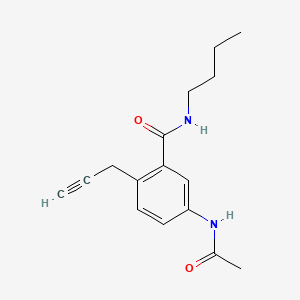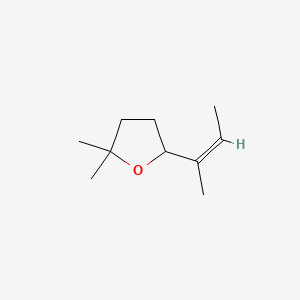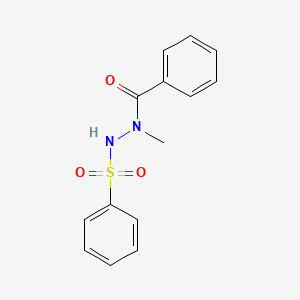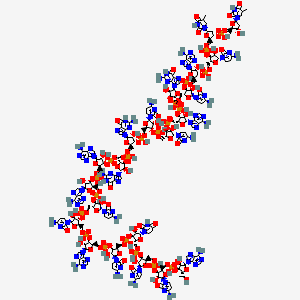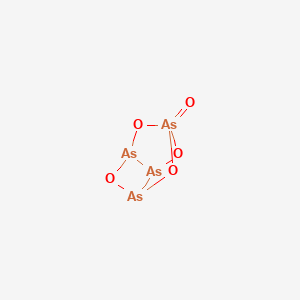
Tetraarsenic pentaoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraarsenic pentaoxide is an inorganic compound with the chemical formula As₄O₅. It is a white, crystalline solid that is highly soluble in water. This compound is notable for its unique structure and properties, which make it of interest in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: Tetraarsenic pentaoxide can be synthesized through the oxidation of arsenic trioxide (As₂O₃) using strong oxidizing agents such as ozone, hydrogen peroxide, or nitric acid . The reaction typically involves heating arsenic trioxide in the presence of the oxidizing agent under controlled conditions to ensure complete conversion to the pentoxide form.
Industrial Production Methods: Industrial production of this compound often involves the same oxidation process but on a larger scale. The reaction conditions are carefully monitored to optimize yield and purity. The compound is then purified through recrystallization or other suitable methods to remove any impurities.
化学反応の分析
Types of Reactions: Tetraarsenic pentaoxide undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to arsenic trioxide or other lower oxidation state arsenic compounds.
Substitution: It can participate in substitution reactions where one or more of its oxygen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Ozone, hydrogen peroxide, nitric acid.
Reducing Agents: Hydrogen, sulfur dioxide, and other reducing agents.
Major Products Formed:
Oxidation Products: Higher oxidation state arsenic compounds.
Reduction Products: Arsenic trioxide, arsenous acid.
Substitution Products: Various organoarsenic compounds depending on the substituents used.
科学的研究の応用
Tetraarsenic pentaoxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other arsenic compounds.
Biology: It is studied for its effects on biological systems, including its potential use as a therapeutic agent.
Industry: It is used in the production of semiconductors and other advanced materials.
作用機序
The mechanism by which tetraarsenic pentaoxide exerts its effects involves several molecular targets and pathways:
Mitochondrial ROS Generation: It enhances the production of mitochondrial reactive oxygen species (ROS), which can lead to cell death through oxidative stress.
Caspase Activation: It activates caspase-3, leading to apoptosis or programmed cell death in cancer cells.
Inhibition of Phosphorylation: It inhibits the phosphorylation of mitochondrial STAT3, further promoting cell death pathways.
類似化合物との比較
Arsenic Trioxide (As₂O₃): A commonly used arsenic compound with similar properties but different oxidation states and applications.
Arsenic Pentoxide (As₂O₅): Another arsenic compound with a higher oxidation state, used in different industrial applications.
Tetraarsenic Hexoxide (As₄O₆): Known for its anti-tumor effects and studied for its potential in cancer therapy.
Uniqueness: Tetraarsenic pentaoxide is unique due to its specific oxidation state and the balance of its chemical properties, making it suitable for a variety of applications that other arsenic compounds may not be as effective in.
特性
CAS番号 |
83527-55-3 |
|---|---|
分子式 |
As4O5 |
分子量 |
379.68 g/mol |
IUPAC名 |
2,4,7,8-tetraoxa-1λ5,3,5,6-tetrarsatricyclo[3.2.1.03,6]octane 1-oxide |
InChI |
InChI=1S/As4O5/c5-4-7-1-2(8-4)6-3(1)9-4 |
InChIキー |
FQBOAGZAOULRGQ-UHFFFAOYSA-N |
正規SMILES |
O=[As]12O[As]3O[As](O1)[As]3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



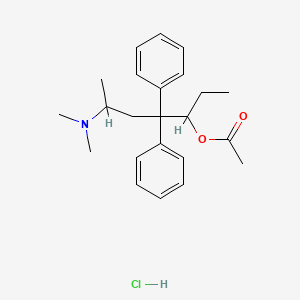

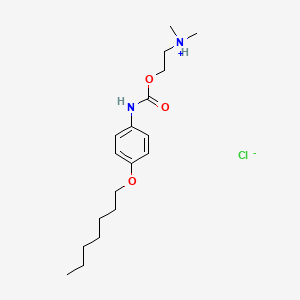

![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
